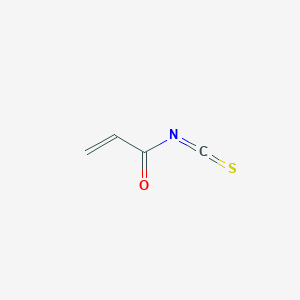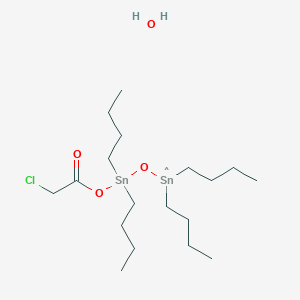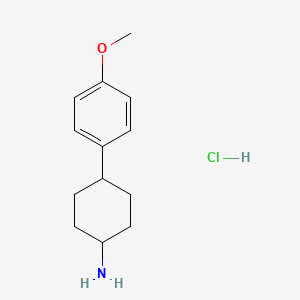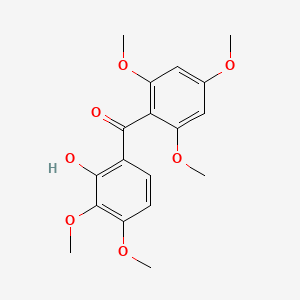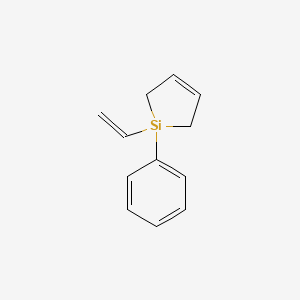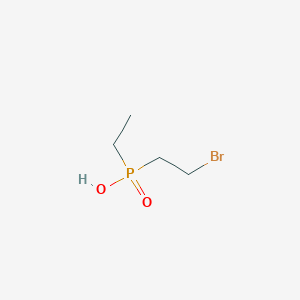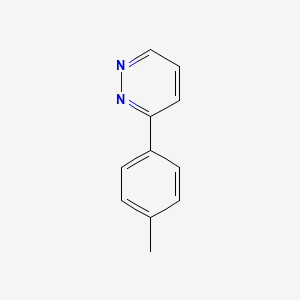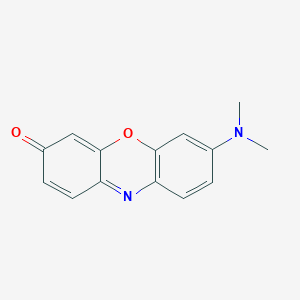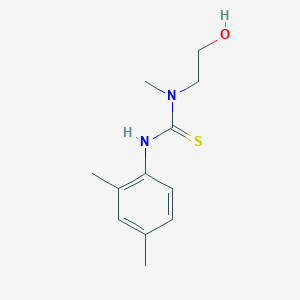
N'-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group, a 2-hydroxyethyl group, and a methyl group attached to the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2,4-dimethylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Wissenschaftliche Forschungsanwendungen
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(2,4-Dimethylphenyl)-N-methylthiourea
- N’-(2-Hydroxyethyl)-N-methylthiourea
- N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)thiourea
Uniqueness
N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the presence of both the 2,4-dimethylphenyl and 2-hydroxyethyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and interactions with biological targets compared to similar compounds.
Eigenschaften
CAS-Nummer |
52266-65-6 |
|---|---|
Molekularformel |
C12H18N2OS |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylthiourea |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)13-12(16)14(3)6-7-15/h4-5,8,15H,6-7H2,1-3H3,(H,13,16) |
InChI-Schlüssel |
WMNRHKQKXKSURU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=S)N(C)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
